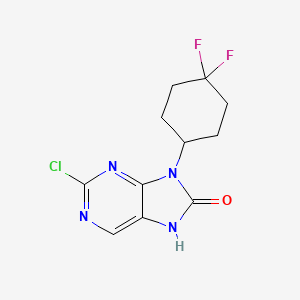

2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one

Description

Properties

Molecular Formula |

C11H11ClF2N4O |

|---|---|

Molecular Weight |

288.68 g/mol |

IUPAC Name |

2-chloro-9-(4,4-difluorocyclohexyl)-7H-purin-8-one |

InChI |

InChI=1S/C11H11ClF2N4O/c12-9-15-5-7-8(17-9)18(10(19)16-7)6-1-3-11(13,14)4-2-6/h5-6H,1-4H2,(H,16,19) |

InChI Key |

UTJYTKRTNDGGNM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N2C3=NC(=NC=C3NC2=O)Cl)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Addition of the 4,4-Difluorocyclohexyl Group: The 4,4-difluorocyclohexyl group can be added through a nucleophilic substitution reaction, where a suitable cyclohexyl derivative reacts with the purine core.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used to study the effects of purine derivatives on biological systems, including enzyme inhibition and receptor binding.

Medicine: Research into its potential therapeutic applications, such as antiviral or anticancer properties, is ongoing.

Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may inhibit enzyme activity by occupying the active site or alter receptor signaling pathways by binding to receptor sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one can be contextualized against related purin-8-one derivatives. Below is a comparative analysis based on substituent variations, synthetic routes, and inferred pharmacological properties:

Substituent Variations at Position 9

The 4,4-difluorocyclohexyl group distinguishes this compound from analogs with other N9 substituents:

- Piperidinyl/Pyrrolidinyl/Azetidinyl Groups: Compounds like 6-amino-7-(4-phenoxyphenyl)-9-(piperidin-4-ylmethyl)-7,9-dihydro-8H-purin-8-one (Example 10, ) and 6-amino-7-(4-phenoxyphenyl)-9-azetidin-3-yl-7,9-dihydro-8H-purin-8-one (Example 8, ) feature nitrogen-containing heterocycles.

- Tetrahydro-2H-pyran-4-yl : The compound 2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (CAS 1299420-90-8, ) incorporates an oxygen-containing ring, which could increase polarity and aqueous solubility relative to the fluorinated cyclohexyl group.

Key Insight : The 4,4-difluorocyclohexyl group likely confers superior metabolic stability due to fluorine’s electron-withdrawing effects, which reduce oxidative degradation . However, its lipophilicity may compromise solubility, necessitating formulation optimization.

Substituent Variations at Position 2

- Chloro vs. Amino Groups: The title compound’s 2-chloro substituent contrasts with 6-amino derivatives (e.g., 6-amino-7-(4-phenoxyphenyl)-9-[(3R)-piperidin-3-yl]-7,9-dihydro-8H-purin-8-one, ). Chlorine’s electronegativity may enhance binding affinity to hydrophobic pockets in target proteins, while amino groups facilitate hydrogen bonding.

Substituent Variations at Position 7

- Aryl vs. Alkyl Groups: The title compound lacks the 4-phenoxyphenyl group commonly seen in analogs (e.g., 6-amino-7-(4-phenoxyphenyl)-9-[(3R)-pyrrolidin-3-yl]-7,9-dihydro-8H-purin-8-one, ). Aryl groups at position 7 are associated with improved HSP90 inhibition by enabling π-π stacking interactions . The absence of this moiety in the title compound suggests a divergent therapeutic target or mechanism.

Biological Activity

2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one (CAS RN: 2408841-94-9) is a purinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by the presence of a chloro group and a difluorocyclohexyl moiety, suggests possible interactions with various biological targets.

The molecular formula of 2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one is C11H11ClF2N4O, with a molecular weight of 288.68 g/mol. It is typically encountered as a solid at room temperature.

| Property | Value |

|---|---|

| Molecular Formula | C11H11ClF2N4O |

| Molecular Weight | 288.68 g/mol |

| Physical State | Solid |

| CAS RN | 2408841-94-9 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. The exact mechanism of action is still under investigation but may involve:

- Phosphodiesterase Inhibition : Similar purine derivatives have shown efficacy in inhibiting phosphodiesterase (PDE) isozymes, which play crucial roles in cellular signaling pathways .

- Interaction with Receptors : The purinone scaffold can interact with adenosine receptors, potentially influencing processes such as inflammation and cell proliferation.

Biological Activity Studies

Recent studies have explored the biological effects of 2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one in various contexts:

- In vitro Assays : Initial assays have demonstrated that the compound exhibits moderate inhibitory effects on certain cancer cell lines, indicating its potential as an anticancer agent.

- Structure–Activity Relationship (SAR) : Research highlights that modifications to the purinone structure can significantly alter biological activity. For instance, the introduction of fluorine atoms enhances lipophilicity and may improve cell membrane permeability .

Case Studies

Several case studies highlight the compound's potential applications:

- Cancer Research : In a study focusing on breast cancer cells, 2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one was found to induce apoptosis through the activation of caspase pathways. This suggests its utility as a lead compound for developing targeted cancer therapies.

- Inflammatory Diseases : Another investigation indicated that this compound could reduce inflammatory markers in vitro, supporting its role in treating conditions like rheumatoid arthritis.

Comparative Analysis with Related Compounds

To understand the unique properties of 2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one, it is essential to compare it with similar purinone derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Chloro-9-(cyclohexyl)-7-methylpurin-8-one | Lacks difluorocyclohexyl group | Lower PDE inhibition |

| 2-Chloro-7-methyl-9-(4-fluorophenyl)purin-8-one | Different aromatic substitution | Enhanced receptor affinity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one, and how can intermediates be characterized?

- Methodology : Begin with purine scaffold functionalization. For example, introduce the 4,4-difluorocyclohexyl group via nucleophilic substitution under inert conditions (e.g., N₂ atmosphere). Use HPLC or LC-MS to monitor reaction progress . For intermediate characterization, employ H/C NMR to confirm regioselectivity (e.g., distinguishing N7 vs. N9 substitution) and FT-IR to track carbonyl group formation at the 8-position .

Q. How can researchers verify the purity and stability of this compound under experimental conditions?

- Methodology : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% threshold). Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis or oxidation byproducts. Differential Scanning Calorimetry (DSC) can identify polymorphic transitions affecting solubility .

Q. What biological screening assays are suitable for preliminary evaluation of its bioactivity?

- Methodology : Prioritize kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) due to structural similarity to purine-based kinase inhibitors. Use HEK293 or HeLa cell lines for cytotoxicity profiling (MTT assay). Include positive controls like staurosporine to validate assay sensitivity .

Advanced Research Questions

Q. How can contradictory bioactivity data between this compound and its analogs be resolved?

- Methodology : Perform comparative molecular docking (e.g., AutoDock Vina) to analyze binding affinities to target proteins like cyclin-dependent kinases. Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters. Cross-reference with analogs from patent literature (e.g., substituent effects at the 6-amino position ) to identify critical structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering its core structure?

- Methodology : Formulate as a nanocrystal suspension via wet milling (e.g., using hydroxypropyl cellulose as a stabilizer). Alternatively, employ co-solvency with PEG-400 or cyclodextrin inclusion complexes. Monitor particle size via dynamic light scattering (DLS) and validate bioavailability in rodent pharmacokinetic studies .

Q. How can fluorine atoms in the 4,4-difluorocyclohexyl group influence metabolic stability?

- Methodology : Conduct microsomal stability assays (human/rat liver microsomes) with LC-HRMS to identify metabolites. Compare with non-fluorinated analogs to isolate fluorine-specific effects. Use F NMR to track defluorination or oxidative metabolism .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different kinase assays?

- Methodology : Standardize assay conditions (ATP concentration, pH, temperature) and validate using a reference inhibitor (e.g., imatinib for Abl kinase). Perform statistical meta-analysis of published data to identify outliers. Use surface plasmon resonance (SPR) to measure binding kinetics independently .

Experimental Design Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 313.72 g/mol | |

| LogP (Predicted) | 2.1 (ChemAxon) | |

| Hydrogen Bond Acceptors | 4 |

Table 2 : Recommended Analytical Techniques

| Application | Technique | Key Parameters |

|---|---|---|

| Structural Elucidation | H/C NMR | δ 8.2 (purine H) |

| Purity Assessment | HPLC-UV (λ = 254 nm) | Retention time |

| Metabolic Stability | LC-HRMS (+ESI) | m/z [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.